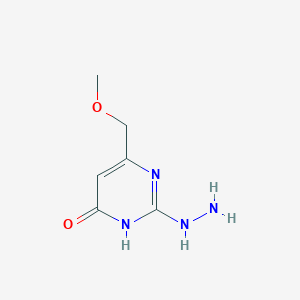

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Beschreibung

Chemical Structure and Properties 2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2) is a pyrimidinone derivative with the molecular formula C₆H₁₀N₄O₂ and a molar mass of 170.17 g/mol . Its structure features a hydrazino (-NH-NH₂) group at position 2 and a methoxymethyl (-CH₂-O-CH₃) substituent at position 6 on the pyrimidin-4(3H)-one core (Figure 1).

Synthesis and Applications The compound is synthesized via hydrazine substitution reactions on halogenated pyrimidinone precursors, as evidenced by methods in related pyrimidinones (e.g., refluxing with hydrazine hydrate in ethanol) . It serves as a key intermediate in medicinal chemistry, particularly for developing antitumor and antimicrobial agents, owing to its versatile reactivity .

Eigenschaften

IUPAC Name |

2-hydrazinyl-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-3-4-2-5(11)9-6(8-4)10-7/h2H,3,7H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYDZIDHXDONCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting from 6-Substituted Pyrimidin-4(3H)-ones

One common approach begins with a 6-substituted pyrimidin-4(3H)-one derivative, which is then subjected to hydrazinolysis to introduce the 2-hydrazino group.

Example: Hydrazinolysis of 6-(methoxymethyl)pyrimidin-4(3H)-one with hydrazine hydrate in ethanol under reflux conditions leads to the formation of this compound. The hydrazine acts as a nucleophile, substituting a suitable leaving group at position 2 or reacting with a 2-chloropyrimidine intermediate to yield the hydrazino derivative.

Reaction Conditions: Typically, hydrazine hydrate (99%) is used in ethanol or other polar solvents, heated under reflux for 2–6 hours to ensure complete conversion.

Synthesis via Chlorination and Subsequent Nucleophilic Substitution

An alternative method involves:

- Chlorination of 6-(methoxymethyl)pyrimidin-4(3H)-one at position 2 using reagents such as phosphorus oxychloride (POCl3) to produce 2-chloro-6-(methoxymethyl)pyrimidine-4(3H)-one.

- Subsequent nucleophilic substitution of the chlorine atom by hydrazine hydrate to yield the target hydrazino compound.

This two-step approach allows for better control over substitution and purity.

Reaction Scheme Summary

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 6-(methoxymethyl)pyrimidin-4(3H)-one + POCl3, reflux | 2-chloro-6-(methoxymethyl)pyrimidin-4(3H)-one | Chlorination at position 2 |

| 2 | Hydrazine hydrate, ethanol, reflux | This compound | Nucleophilic substitution of Cl by hydrazine |

Variations and Optimization

- Solvent-Free Methods: Some studies have reported solvent-free heating of hydrazine hydrate with pyrimidine derivatives to improve yields and reduce reaction times.

- Use of Catalysts or Acidic Conditions: Acid catalysts (e.g., acetic acid) may be employed during condensation steps involving hydrazino intermediates to facilitate reaction progress and product stability.

- Temperature Control: Reaction temperatures between 80–120°C are common, balancing reaction rate and minimizing side reactions.

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic NH stretching bands (~3200–3400 cm⁻¹) confirm the presence of the hydrazino group. Carbonyl absorption near 1650–1700 cm⁻¹ confirms the pyrimidinone moiety.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows singlets corresponding to methoxymethyl protons (~3.3–3.5 ppm) and NH protons (~10–12 ppm, exchangeable with D2O), confirming substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound.

Representative Experimental Data Table

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Reaction time | 2–4 hours | Sufficient for complete hydrazinolysis |

| Temperature | 80–110°C | Optimal for substitution reaction |

| Solvent | Ethanol or solvent-free | Solvent choice affects yield |

| Yield | 75–90% | High efficiency under optimized conditions |

| IR (NH stretch) | 3250–3350 cm⁻¹ | Presence of hydrazino group |

| IR (C=O stretch) | 1650–1700 cm⁻¹ | Pyrimidinone carbonyl group |

| ¹H NMR (methoxymethyl) | δ 3.3–3.5 ppm | Methoxymethyl protons |

| ¹H NMR (NH protons) | δ 10–12 ppm | Hydrazino NH protons (D2O exchangeable) |

Summary of Key Research Findings

- Hydrazinolysis of 6-substituted pyrimidinones is the most straightforward and widely employed method for introducing the hydrazino group at position 2.

- Chlorination followed by nucleophilic substitution with hydrazine hydrate offers an alternative route with good control over substitution.

- Reaction conditions such as solvent, temperature, and time critically influence yield and purity.

- Analytical data consistently confirm the successful synthesis of this compound.

- Variations in substituents and reaction conditions allow for tuning the compound’s properties for further synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazino group under mild conditions.

Major Products

Oxidation: Azo and azoxy derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, exhibit promising anticancer properties. For instance, hydrazone derivatives have shown effectiveness against various cancer cell lines by inhibiting key cellular pathways involved in tumor proliferation. A study highlighted the anti-thyroid cancer activity of certain hydrazone derivatives that inhibit Focal Adhesion Kinase (FAK), a critical regulator of cancer cell migration and proliferation .

Antimicrobial Properties

Compounds featuring hydrazine moieties are known for their antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal strains. Various studies have documented the antibacterial and antifungal activities of similar hydrazine derivatives, indicating a potential for developing new antimicrobial agents .

Analytical Chemistry

Analytical Reagents

Hydrazone derivatives are widely utilized as analytical reagents for the spectroscopic determination of metal ions and organic compounds in various samples, including food and biological matrices. The unique chemical properties of this compound could be harnessed for developing sensitive analytical methods for detecting trace levels of contaminants or active pharmaceutical ingredients in complex mixtures .

Case Studies and Research Findings

- Anticancer Studies

- Antimicrobial Activity

- Analytical Applications

Wirkmechanismus

The mechanism of action of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one with structurally related pyrimidinones, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Effects on Reactivity The hydrazino group in the target compound enables unique reactivity, such as forming hydrazones or participating in cycloadditions, which are absent in analogues like 2-amino-6-methylpyrimidin-4(1H)-one . Methoxymethyl vs. Trifluoromethyl: The methoxymethyl group (electron-donating) increases solubility in polar aprotic solvents, whereas trifluoromethyl (electron-withdrawing) enhances stability against metabolic degradation .

Biological Activity Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 6h in ) exhibit fungicidal activity (92% inhibition against Colletotrichum gossypii), suggesting that the target compound’s hydrazino group could be modified for similar agrochemical applications .

Synthetic Flexibility

- The target compound’s synthesis mirrors methods used for 2-hydrazinyl-5,7-diaryl-pyrido[2,3-d]pyrimidin-4(3H)-one (reflux with hydrazine hydrate), highlighting scalability for drug discovery .

- In contrast, 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one requires phosphorus oxychloride-mediated chlorination, a harsher method with safety concerns .

Physicochemical Properties Solubility: The methoxymethyl group improves aqueous solubility compared to methylthio or chloro substituents, which are more lipophilic . Stability: Hydrazino-containing compounds may exhibit lower thermal stability than amino or methylthio analogues due to the reactive N-N bond .

Biologische Aktivität

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for its role as an enzyme inhibitor and its therapeutic properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through various methods, including multi-component reactions involving hydrazine hydrate and pyrimidine derivatives. The synthesis typically involves the formation of the hydrazino group followed by functionalization at the pyrimidine ring.

Common Synthetic Routes

- Hydrazinolysis : Reaction of thiol derivatives with hydrazine to yield hydrazino-pyrimidine compounds.

- Condensation Reactions : Combining pyrimidine derivatives with isatin or other electrophiles to form more complex structures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The hydrazino group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This mechanism is particularly relevant in targeting enzymes involved in cancer cell proliferation.

- DNA Interaction : The compound may also interact with DNA, affecting replication and transcription processes, which is crucial for its anticancer activity.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in colon cancer cells by upregulating pro-apoptotic genes (P53 and Bax) while downregulating anti-apoptotic genes (Bcl-2) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through enzyme inhibition pathways, although further research is needed to elucidate specific mechanisms .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated varying degrees of antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship indicates that modifications on the hydrazino group can enhance antimicrobial efficacy .

Case Studies

- Cytotoxicity in Cancer Models : A study assessed the effects of this compound on HCT116 colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased expression of apoptotic markers .

- Antiviral Screening : Another investigation focused on the antiviral potential of this compound against influenza virus strains. The results showed a dose-dependent inhibition of viral replication, suggesting that it could serve as a lead compound for antiviral drug development .

- Antimicrobial Testing : A recent study evaluated the antimicrobial properties against several bacterial strains using agar diffusion methods. The findings revealed that the compound exhibited substantial inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing hydrazino and methoxymethyl groups onto the pyrimidin-4(3H)-one core?

- Methodology :

- Hydrazino group : Achieved via nucleophilic substitution using hydrazine derivatives under reflux. For example, brominated pyrimidinones react with hydrazine to form hydrazino derivatives .

- Methoxymethyl group : Alkylation of hydroxyl precursors (e.g., 6-hydroxypyrimidinones) with methoxymethyl halides in basic conditions. Sonogashira coupling or Buchwald-Hartwig amination can introduce aryl/alkynyl groups adjacent to the methoxymethyl substituent .

- Nitration : Functionalization via nitration in 72-82% sulfuric acid, with nitrogen oxides influencing regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one?

- Methodology :

- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹ for hydrazino) and C=O peaks (~1650-1700 cm⁻¹ for pyrimidinone) .

- ¹H/¹³C NMR : Methoxymethyl protons appear as singlets (δ ~3.3 ppm for OCH3, δ ~4.5 ppm for CH2O). Pyrimidinone carbonyl carbons resonate at δ ~160-170 ppm .

- Melting points : Used to validate purity (e.g., 214–256°C for structurally related thieno-pyrimidinones) .

Q. How are one-pot synthesis methods optimized for pyrimidin-4(3H)-one derivatives?

- Methodology :

- Utilize Biginelli-like reactions with aldehydes, urea, and β-ketoesters under acidic conditions (e.g., HCl/EtOH). Microwave-assisted synthesis reduces reaction time (30–60 mins) .

- Solvent selection (e.g., ethanol vs. DMF) impacts yield; polar aprotic solvents enhance cyclization efficiency .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in hydrazino-substituted pyrimidinones?

- Methodology :

- Substituent variation : Replace methoxymethyl with halogenated or bulky aryl groups to assess steric/electronic effects. For example, 2-bromo-5-hydroxyphenyl substituents improved tyrosinase inhibition (IC50 = 0.87 µM for compound 6i) .

- QSAR modeling : Use Hammett constants (σ) and logP values to predict bioactivity. Electron-withdrawing groups (e.g., Cl) enhance dihydrofolate reductase inhibition .

Q. How can molecular docking resolve binding mechanisms of hydrazino-pyrimidinones with enzymes like tyrosinase or mPGES-1?

- Methodology :

- Docking tools : AutoDock Vina or Glide simulate ligand-enzyme interactions. For tyrosinase, hydrazino groups form H-bonds with His263 and coordinate Cu ions, while methoxymethyl engages Val283 hydrophobically .

- MD simulations : AMBER/NAMD (100 ns trajectories) validate pose stability. mPGES-1 inhibitors show ΔG = −9.2 kcal/mol when pyrimidinones occupy the Arg126 hydrophobic pocket .

Q. What experimental approaches resolve contradictions in activity data between pyrimidinone derivatives?

- Methodology :

- Kinetic assays : Lineweaver-Burk plots differentiate competitive (e.g., compound 6i for tyrosinase) vs. non-competitive inhibition .

- DFT analysis : HOMO localization on the pyrimidinone ring correlates with redox activity. Thermodynamic stability (ΔG < −300 kcal/mol) confirms compound 6i’s inhibitory potency .

Q. How do reaction conditions influence regioselectivity in pyrimidinone functionalization?

- Methodology :

- Catalyst choice : Pd(PPh3)4 vs. CuI in Sonogashira coupling directs alkynyl group placement (C6 vs. C2) .

- Acid concentration : Nitration in >80% H2SO4 favors C5 nitro derivatives, while lower concentrations yield C3 products .

Q. What role do hydrazino-pyrimidinones play in biochemical pathways like riboflavin biosynthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.